molecular formula C5H5NOS B1338676 Thiophene-3-carboxamide CAS No. 51460-47-0

Thiophene-3-carboxamide

Cat. No.: B1338676
CAS No.: 51460-47-0
M. Wt: 127.17 g/mol
InChI Key: DAUYIKBTMNZABP-UHFFFAOYSA-N
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Description

Thiophene-3-carboxamide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. It is a derivative of thiophene, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is recognized for its potential therapeutic applications and is a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

Thiophene-3-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as mitochondrial complex I, where it acts as an inhibitor, thereby affecting cellular respiration and energy production . Additionally, this compound has been shown to bind with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules underlies its biochemical properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits mitochondrial complex I by binding to its active site, preventing the transfer of electrons and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, triggering apoptosis in cancer cells. Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-cancer activity and modulation of immune responses . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into active metabolites . These metabolites can further modulate cellular processes by interacting with other enzymes and cofactors. The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. This compound can accumulate in specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to mitochondria, where it exerts its inhibitory effects on mitochondrial complex I. Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiophene-3-carboxylamine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: this compound sulfoxide or sulfone.

    Reduction: Thiophene-3-carboxylamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiophene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

  • Thiophene-2-carboxamide
  • Thiophene-3-carboxylic acid
  • Thiophene-2-carboxylic acid

Properties

IUPAC Name

thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUYIKBTMNZABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458610
Record name Thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51460-47-0
Record name Thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-carboxylic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the downstream effects of thiophene-3-carboxamide derivatives on cellular processes?

A2: Research indicates that these compounds can influence various cellular processes. For instance, thiophenthiofurin, a C-thioribonucleoside analogue of tiazofurin, inhibits inosine 5'-monophosphate dehydrogenase (IMPDH) in K562 cells []. This inhibition leads to an increase in IMP pools and a concurrent decrease in GTP levels, ultimately affecting cellular metabolism [].

Q2: What is the basic chemical structure of this compound?

A2: this compound comprises a thiophene ring with a carboxamide (-C(=O)NH2) group attached at the 3-position. The general structure allows for a wide array of substitutions on the thiophene ring and the amide nitrogen, leading to a vast library of derivatives with distinct properties.

Q3: Are there specific spectroscopic techniques used to characterize these compounds?

A4: Yes, researchers commonly employ techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR), and mass spectrometry (MS) to characterize this compound derivatives [, ]. Infrared spectroscopy helps identify functional groups, NMR reveals the arrangement of atoms within the molecule, and mass spectrometry provides information about the compound's molecular weight and fragmentation pattern.

Q4: What research exists on the ADME properties of this compound derivatives?

A4: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are currently limited. Further research is necessary to fully understand their pharmacokinetic behavior in vivo.

Q5: What evidence supports the potential therapeutic applications of this compound derivatives?

A8: Several studies demonstrate the in vitro and in vivo efficacy of these compounds against various targets. For instance, thiophenthiofurin exhibits cytotoxicity against human myelogenous leukemia K562 cells in vitro []. In vivo studies using rodent models of neurodevelopmental disorders demonstrate that a specific LSD1 enzyme inhibitor, TAK-418, can normalize dysregulated gene expression in the brain and ameliorate ASD-like behaviors [].

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